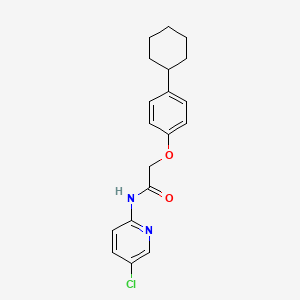

4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,4-Dihydro-2(1H)-isoquinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology. The compound consists of an isoquinoline moiety sulfonylated at one end and linked to a thiophene carboxamide at the other, introducing a unique set of chemical and physical properties.

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, starting with the formation of the isoquinoline core, followed by sulfonylation, and finally, linkage to the thiophenecarboxamide moiety. A study by Liu et al. (1995) explores the synthesis and antitumor activity of similar isoquinoline derivatives, providing insight into potential synthetic pathways and the chemical reactivity of such compounds (Liu, M.‐C., Lin, T., Penketh, P., & Sartorelli, A. C. (1995)).

Molecular Structure Analysis

The molecular structure of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide is characterized by its heterocyclic components and the sulfonyl linkage, which may influence its electronic and spatial configuration. Cunico et al. (2016) discuss the crystal structures of related compounds, which could provide a basis for understanding the structural aspects of this compound (Cunico, W., Ferreira, M. D. L. G., Wardell, J., & Wardell, S. (2016)).

Chemical Reactions and Properties

The chemical reactivity of this compound is likely influenced by the electron-withdrawing sulfonyl group and the electron-rich thiophene ring. Zhu et al. (2016) describe a cascade halosulfonylation reaction involving similar sulfonyl-containing compounds, which could shed light on the types of chemical transformations this compound might undergo (Zhu, Y.-L., Jiang, B., Hao, W.-J., Wang, A.‐F., Qiu, J.-K., Wei, P., Wang, D.-c., Li, G., & Tu, S. (2016)).

Physical Properties Analysis

The physical properties such as solubility, melting point, and stability of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide would be influenced by its molecular structure. The presence of both hydrophobic (isoquinoline and thiophene rings) and hydrophilic (sulfonyl group) parts suggests a compound with complex solubility characteristics.

Chemical Properties Analysis

The compound's chemical properties, including acidity/basicity, reactivity with nucleophiles and electrophiles, and potential for redox reactions, are pivotal for its applications in synthesis and drug design. The work by Grunewald et al. (2005) on similar sulfonyl-containing inhibitors offers insights into the chemical behavior of sulfonyl groups in biological systems (Grunewald, G. L., Romero, F. A., & Criscione, K. R. (2005)).

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification

Research into the synthesis and modification of isoquinoline derivatives and related compounds provides insights into the chemical versatility and potential biological applications of such molecules. For instance, the synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones evaluated for antineoplastic activity showcases the compound's significance in developing potential cancer therapies (Liu et al., 1995). These findings highlight the compound's utility in synthesizing derivatives with significant biological activities.

Additionally, the development of aromatic sulfonamide inhibitors of carbonic anhydrases explores the compound's role in inhibiting enzymes relevant to various physiological and pathological processes (Supuran et al., 2013). This research underlines the compound's potential in designing inhibitors targeting specific enzymes.

Biological Activities and Applications

The exploration of biological activities, such as the inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation, suggests the involvement of protein kinase C in lymphocyte function, indicating the compound's relevance in immunological research and potential therapeutic applications (Juszczak & Russell, 1989). This aspect of research provides a foundation for understanding the molecular mechanisms underlying immune responses and developing strategies to modulate these processes for therapeutic benefits.

Moreover, the synthesis of soluble polymides from derivatives, highlighting advancements in materials science, demonstrates the compound's utility beyond biological applications, potentially impacting various industries including electronics and coatings (Imai et al., 1984). This broadens the scope of applications, showcasing the compound's versatility in contributing to advancements in both life sciences and material sciences.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-16-15(18)14-8-13(10-21-14)22(19,20)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8,10H,6-7,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIDDJGZSBMTRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-methylthiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)

![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)

![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)

![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)

![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)

![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)

![N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)

![8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546540.png)